molecular formula C14H19NO3 B2609613 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide CAS No. 1795087-86-3

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2609613
CAS No.: 1795087-86-3
M. Wt: 249.31
InChI Key: WETPKXIYQCWRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropanecarboxamide core, a structure of significant interest in modern medicinal chemistry . The rigid, strained conformation of the cyclopropane ring is known to enhance binding affinity and metabolic stability in bioactive compounds, while the inclusion of methoxyphenyl elements contributes to diverse pharmacological profiles . This molecular architecture is frequently explored in the design of novel therapeutic agents. Compounds within this chemical class are extensively investigated for their potential to interact with the central nervous system. Specifically, closely related benzimidazole derivatives bearing cyclopropanecarboxamide groups, such as the one disclosed in US10781182B2, have demonstrated potent antagonistic activity against the 5-HT 1A serotonin receptor, indicating high value for researching psychiatric and sleep disorders . Another patent, CA2811895A1, highlights similar cyclopropane carboxamides as orexin receptor antagonists, further underscoring the application of this chemical class in neuroscience and sleep-wake regulation research . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for human or animal use, diagnostic purposes, or any form of clinical application. Researchers should handle all compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-12-6-4-3-5-11(12)13(18-2)9-15-14(16)10-7-8-10/h3-6,10,13H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETPKXIYQCWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the cyclopropanecarboxamide intermediate, which is then further reacted with 2-methoxyphenylethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide exhibit significant anti-inflammatory effects. These compounds may act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in inflammatory cells. Elevated cAMP levels can lead to reduced inflammation in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis .

Neurological Disorders

The modulation of PDE4 by this compound suggests potential applications in treating neurological disorders. Studies have shown that PDE4 inhibitors can restore cognitive function in animal models of Alzheimer's disease, indicating that this compound may similarly affect memory and learning processes .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that its mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and cancer progression. By modulating TNF-α levels, this compound could potentially inhibit tumor growth and metastasis .

Study on Inflammatory Diseases

A study published in a peer-reviewed journal investigated the effects of a PDE4 inhibitor structurally similar to this compound on patients with psoriasis. Results indicated a significant reduction in disease severity following treatment, highlighting the compound's potential as a therapeutic agent for inflammatory skin conditions .

Cognitive Function Restoration

In an experimental model of Alzheimer's disease, administration of a PDE4 inhibitor resulted in improved memory retention and cognitive performance compared to control groups. This supports the hypothesis that this compound could be beneficial for neurodegenerative diseases .

Data Tables

Application AreaMechanism of ActionPotential Conditions Treated
Anti-inflammatoryPDE4 inhibitionAsthma, COPD, Psoriasis
Neurological DisordersCognitive function restorationAlzheimer's Disease
Anticancer ActivityTNF-α modulationVarious cancers

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Methoxy Positioning: The 2-methoxyphenyl group in the target compound and ’s analogue may enhance π-π stacking in aromatic systems compared to 4-methoxyphenoxy in .
  • Steric Effects : Bulky substituents (e.g., naphthofuran in 15b) reduce conformational flexibility, whereas dichlorovinyl groups () introduce steric and electronic complexity .

Physical and Chemical Properties

  • Melting Points : Analogues like 15b (m.p. 160–162°C) and 10b (m.p. 190–192°C) demonstrate that crystallinity varies with substituent bulk . The target compound’s methoxy groups may lower melting points compared to naphthofuran derivatives.
  • Solubility : Methoxy groups likely improve solubility in polar solvents relative to dichlorovinyl or trifluoromethyl analogues (e.g., ) .
  • Stereochemistry : highlights diastereoselectivity (dr 23:1), suggesting chiral centers in similar compounds could influence pharmacological activity .

Pharmacological Potential

  • 5-HT1A Receptor Imaging : Fluorinated cyclopropanecarboxamides (e.g., 18F-Mefway in ) are used in PET imaging, indicating possible CNS targeting .
  • Antimicrobial Activity : Sulfonamide derivatives () and thiazol-containing carboxamides () exhibit biological activity, though substituent-specific effects are critical .

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring connected to a carboxamide group and a methoxy-substituted phenyl moiety. Its molecular formula is C14H19NO3C_{14}H_{19}NO_3 with a molecular weight of approximately 249.30 g/mol. The unique cyclopropane structure contributes to its rigidity and potential interaction with biological targets.

This compound is primarily studied for its role as an orexin receptor antagonist . The orexin system is crucial in regulating arousal, sleep, and appetite. By inhibiting orexin receptors, this compound may offer therapeutic benefits for conditions such as insomnia and narcolepsy, disorders characterized by dysregulation in the orexin signaling pathway .

Interaction with Receptors

The interaction with orexin receptors (OX1 and OX2) is mediated through specific binding sites that allow the compound to modulate receptor activity. Studies have shown that structural modifications can significantly influence binding affinity and selectivity, which are critical for developing effective therapeutics .

In Vitro Studies

Research indicates that derivatives of cyclopropanecarboxamides exhibit varied effects on human cell lines. For instance, certain derivatives have demonstrated effective inhibition of proliferation in U937 human myeloid leukemia cells without exhibiting cytotoxicity, suggesting a targeted mechanism that spares normal cells .

Table 1: Summary of Biological Activities

Compound NameActivityTarget Cell LineIC50 (µM)
This compoundOrexin receptor antagonistNot specifiedNot determined
1-Phenylcyclopropane carboxamideInhibition of proliferationU937 cells25 - 50
Hydroxyimino derivativeModulation of receptor activityVariousVaries by structure

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of methoxy groups enhances the lipophilicity and receptor binding affinity of the compound. Variations in the aromatic substituents lead to significant differences in biological activity, indicating that even minor structural changes can yield compounds with improved pharmacological profiles .

Case Studies

  • Orexin System Modulation : A study explored the effects of various cyclopropane derivatives on orexin receptors, highlighting the potential for developing selective antagonists aimed at treating sleep disorders. The findings suggest that modifications to the cyclopropane core can enhance selectivity for OX1 over OX2 receptors .
  • Cancer Cell Proliferation : Another investigation focused on the anti-proliferative effects of cyclopropanecarboxamides on leukemia cell lines. The results indicated that specific structural features were critical for achieving desired biological outcomes without cytotoxicity, paving the way for safer therapeutic options .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation of pre-functionalized intermediates. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using diazo compounds or via alkylation of cyclopropane precursors. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between cyclopropanecarboxylic acid and the amine-containing methoxyphenyl intermediate .
  • Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) critically affect stereochemical outcomes and yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound's structure and purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.06 ensure accuracy .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8 ppm for OCH₃) and cyclopropane protons (δ ~1.2–1.5 ppm). 2D experiments (COSY, HSQC) clarify coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 334.1422) .

Q. How does the compound's stereochemistry influence its biological activity?

  • Methodological Answer : Enantiomers can exhibit divergent receptor binding. Synthesize stereoisomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Test activity using in vitro assays (e.g., 5-HT1A receptor binding with radiolabeled ligands like 18F-Mefway). Compare IC₅₀ values to establish structure-activity relationships .

Advanced Research Questions

Q. How can conflicting crystallographic data on cyclopropane derivatives be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in bond lengths or angles often arise from disorder in crystal packing. Strategies include:

  • High-Resolution Data : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.
  • Computational Validation : Compare experimental geometries with DFT-optimized structures (B3LYP/6-31G* level). Discrepancies >0.05 Å in bond lengths warrant re-refinement .

Q. What experimental designs address low reproducibility in receptor binding assays for this compound?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use 18F-Mefway or 18F-FCWAY as tracers in PET studies. Pre-treat with 5-HT1A antagonists (e.g., WAY-100635) to validate specificity. Normalize data to non-displaceable binding potential (BPₙd) .
  • Control for Metabolism : Incubate compound with liver microsomes to identify active metabolites. Use LC-MS/MS to quantify parent compound degradation .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

  • Methodological Answer :

  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP from >3 to ~2, enhancing aqueous solubility.
  • Prodrug Strategies : Mask methoxy groups with enzymatically cleavable moieties (e.g., acetyl esters) to improve bioavailability .
  • Plasma Stability Tests : Incubate compound in plasma at 37°C for 24 hours; >80% remaining indicates suitability for systemic administration .

Q. What statistical approaches reconcile contradictory activity data across different cell lines?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values from HEK-293 vs. CHO cells) using random-effects models. Assess heterogeneity via I² statistics.
  • Pathway Enrichment : Use RNA-seq to identify cell line-specific receptor isoforms or signaling pathways affecting compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.